molecular formula C16H14S B093628 7,8,9,10-Tetrahydronaphtho[1,2-b][1]benzothiole CAS No. 16587-63-6

7,8,9,10-Tetrahydronaphtho[1,2-b][1]benzothiole

Katalognummer B093628
CAS-Nummer: 16587-63-6
Molekulargewicht: 238.3 g/mol
InChI-Schlüssel: MPFPRPIZTHEZSG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7,8,9,10-Tetrahydronaphtho[1,2-b][1]benzothiole, also known as TNBT, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. TNBT has a unique structure that makes it an attractive candidate for research in the areas of medicinal chemistry, materials science, and organic synthesis.

Wirkmechanismus

The mechanism of action of 7,8,9,10-Tetrahydronaphtho[1,2-b][1]benzothiole is not fully understood, but it is believed to act through the inhibition of various enzymes and receptors in the body. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the concentration of acetylcholine, which is believed to improve cognitive function. This compound has also been shown to bind to the dopamine transporter, which is involved in the regulation of dopamine levels in the brain.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects on the body. In animal studies, this compound has been shown to improve cognitive function, reduce oxidative stress, and protect against neurodegenerative diseases. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases such as arthritis and cardiovascular disease.

Vorteile Und Einschränkungen Für Laborexperimente

7,8,9,10-Tetrahydronaphtho[1,2-b][1]benzothiole has several advantages as a research compound, including its unique structure, versatility, and potential applications in various fields. However, there are also limitations to its use in lab experiments, including its complex synthesis process, low stability, and potential toxicity. Careful control of reaction conditions and purification steps are required to obtain a high yield of the desired product, and further studies are needed to determine the long-term effects of this compound on the body.

Zukünftige Richtungen

There are several future directions for research on 7,8,9,10-Tetrahydronaphtho[1,2-b][1]benzothiole, including the development of new synthesis methods, the investigation of its potential applications in the treatment of various diseases, and the exploration of its properties as a building block for the synthesis of new materials. Further studies are also needed to determine the long-term effects of this compound on the body and to address the potential toxicity concerns associated with its use. Overall, this compound is a promising research compound with potential applications in various fields, and further studies are needed to fully understand its properties and potential.

Synthesemethoden

7,8,9,10-Tetrahydronaphtho[1,2-b][1]benzothiole can be synthesized through a series of reactions starting from 2-naphthol and 2-chlorobenzenethiol. The reaction involves the use of various reagents such as sodium hydroxide, sodium hydride, and palladium catalysts. The synthesis of this compound is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield of the desired product.

Wissenschaftliche Forschungsanwendungen

7,8,9,10-Tetrahydronaphtho[1,2-b][1]benzothiole has been the subject of numerous scientific studies due to its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's. In materials science, this compound has been used as a building block for the synthesis of various organic materials such as conducting polymers and liquid crystals. In organic synthesis, this compound has been used as a versatile reagent for the synthesis of various heterocyclic compounds.

Eigenschaften

CAS-Nummer

16587-63-6

Molekularformel

C16H14S

Molekulargewicht

238.3 g/mol

IUPAC-Name

7,8,9,10-tetrahydronaphtho[1,2-b][1]benzothiole

InChI

InChI=1S/C16H14S/c1-2-6-12-11(5-1)9-10-14-13-7-3-4-8-15(13)17-16(12)14/h1-2,5-6,9-10H,3-4,7-8H2

InChI-Schlüssel

MPFPRPIZTHEZSG-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C3=C(S2)C4=CC=CC=C4C=C3

Kanonische SMILES

C1CCC2=C(C1)C3=C(S2)C4=CC=CC=C4C=C3

Synonyme

7,8,9,10-Tetrahydrobenzo[b]naphtho[2,1-d]thiophene

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.